![molecular formula C24H19N3O3 B2402105 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide CAS No. 946336-91-0](/img/structure/B2402105.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide, also known as DXR, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DXR has been found to inhibit the activity of certain enzymes involved in DNA replication and repair, making it a promising candidate for the treatment of cancer and other diseases.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide involves the condensation of 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with 9H-xanthene-9-carboxylic acid followed by amidation of the resulting product.
Starting Materials
2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, 9H-xanthene-9-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), N,N-dimethylformamide (DMF), Diethyl ether, Methanol, Ethyl acetate, Sodium bicarbonate (NaHCO3)
Reaction
Step 1: To a solution of 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (1.0 equiv) in DMF, add DCC (1.2 equiv) and DMAP (0.1 equiv). Stir the reaction mixture at room temperature for 2 hours., Step 2: Add 9H-xanthene-9-carboxylic acid (1.0 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Step 4: Dissolve the residue in ethyl acetate and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product., Step 5: Dissolve the crude product in methanol and add NaHCO3 (1.2 equiv). Stir the reaction mixture at room temperature for 2 hours., Step 6: Concentrate the reaction mixture under reduced pressure and dissolve the residue in diethyl ether. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product.
Mechanism Of Action
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide works by binding to the active site of enzymes involved in DNA replication and repair, inhibiting their activity and preventing the replication and repair of DNA. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical And Physiological Effects
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide has been found to have a range of biochemical and physiological effects, including the induction of DNA damage, cell cycle arrest, and apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide is its specificity for enzymes involved in DNA replication and repair, which makes it a promising candidate for the development of new cancer therapies. However, its use in lab experiments is limited by its toxicity and potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several potential future directions for research on N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide, including the development of new cancer therapies based on its mechanism of action, the investigation of its potential as a treatment for other diseases such as Alzheimer's and Parkinson's, and the development of new synthetic methods for its production. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide and its potential limitations as a therapeutic agent.
Scientific Research Applications
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide has been extensively studied in the context of cancer research, where it has been found to inhibit the activity of several key enzymes involved in DNA replication and repair, including topoisomerase II and DNA polymerase α. This makes it a promising candidate for the development of new cancer therapies, particularly in combination with other chemotherapeutic agents.
properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-14-11-12-20-25-15(2)22(24(29)27(20)13-14)26-23(28)21-16-7-3-5-9-18(16)30-19-10-6-4-8-17(19)21/h3-13,21H,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXCWSCICCEZEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2402022.png)
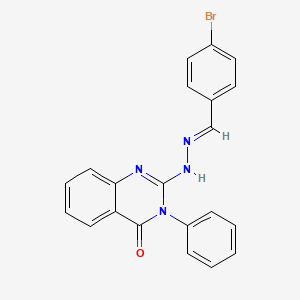
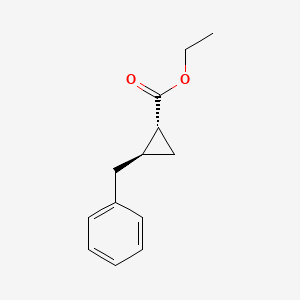
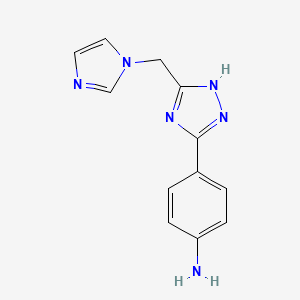
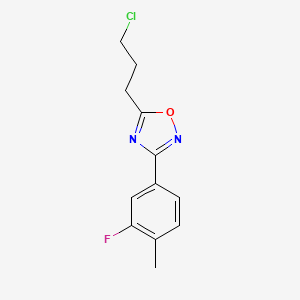
![5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide](/img/structure/B2402031.png)

![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2402033.png)
![N-[2-(cyclohexen-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402034.png)
![N-(4-chlorophenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402039.png)
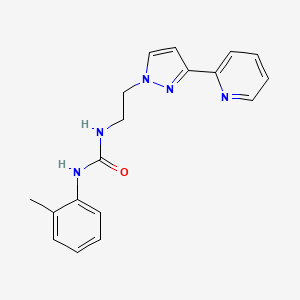
![3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2402043.png)
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2402044.png)
![5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402045.png)